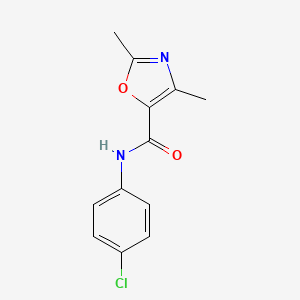

N-(4-chlorophenyl)-2,4-dimethyloxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

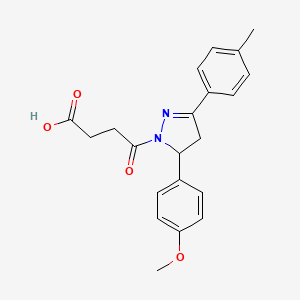

“N-(4-chlorophenyl)-2,4-dimethyloxazole-5-carboxamide” is a compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The compound also contains a carboxamide group (CONH2), a chlorophenyl group (C6H4Cl), and two methyl groups (CH3).

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction . The carboxamide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, the carboxamide group, and the chlorophenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

As an oxazole derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic substitution reactions at the oxazole ring, or reactions at the carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of oxazole derivatives include moderate to high stability, and the ability to form hydrogen bonds .Applications De Recherche Scientifique

- Researchers have synthesized derivatives of this compound and evaluated their antiviral potential. Notably, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This finding suggests that N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide derivatives could be explored further as antiviral agents.

- Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have revolutionized medicine. While this compound’s specific medicinal applications require further investigation, its structural features make it a promising candidate for drug development .

- Sulfonamide derivatives have been associated with antifungal activity . Although more research is needed, N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide could potentially contribute to this field.

- Some sulfonamide derivatives have demonstrated herbicidal properties . Investigating whether N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide derivatives exhibit similar effects could be valuable for agriculture.

- Certain 1,3,4-thiadiazoles have displayed intriguing bioactivities, such as anticonvulsant, antifungal, and antibacterial properties . Researchers may explore whether this compound shares similar bioactive characteristics.

- In previous work, related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . While not directly linked to our compound, this context highlights the broader potential of thiadiazoles in cancer research.

Antiviral Activity

Medicinal Chemistry

Antifungal Properties

Herbicide Development

Bioactivity Exploration

Tumor Cell Growth Inhibition

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, similar compounds such as pyraclostrobin, a member of the strobilurin group of fungicides, work by disrupting the production of adenosine triphosphate (ATP), leading to cellular death .

Biochemical Pathways

Compounds with similar structures, such as paclobutrazol, have been found to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Pharmacokinetics

Similar compounds such as propanamide, n-(4-chlorophenyl)-2,2-dimethyl- can be analyzed using reverse phase (rp) hplc method with simple conditions .

Result of Action

Similar compounds such as chlorfenapyr work by disrupting the production of atp, leading to cellular death .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOYYRCATRSCPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2423881.png)

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2423891.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2423894.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide](/img/structure/B2423896.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2423898.png)

![2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2423901.png)

![7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B2423902.png)